2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]-N-(propan-2-yl)acetamide
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Overview
Description
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE is a complex organic compound with a unique structure that includes a pyrazolo[1,5-d][1,2,4]triazine core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE typically involves multiple steps, starting with the preparation of the pyrazolo[1,5-d][1,2,4]triazine core. This can be achieved through cyclization reactions involving appropriate precursors under controlled conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and advanced purification techniques to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be used to modify the functional groups within the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various catalysts to facilitate substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups.
Scientific Research Applications
2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of cancer and other diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. This interaction can lead to the inhibition or activation of these targets, resulting in various biological effects. The compound’s structure allows it to bind to these targets with high specificity, making it a valuable tool in scientific research .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-METHOXYPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE
- 2-[2-(4-FLUOROPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE
Uniqueness
What sets 2-[2-(4-ETHYLPHENYL)-4-OXO-4H,5H-PYRAZOLO[1,5-D][1,2,4]TRIAZIN-5-YL]-N-(PROPAN-2-YL)ACETAMIDE apart from similar compounds is its specific substitution pattern, which can result in unique biological activities and chemical properties. This makes it a compound of interest for further research and development .
Properties
Molecular Formula |
C18H21N5O2 |
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Molecular Weight |
339.4 g/mol |
IUPAC Name |
2-[2-(4-ethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]-N-propan-2-ylacetamide |
InChI |
InChI=1S/C18H21N5O2/c1-4-13-5-7-14(8-6-13)15-9-16-18(25)22(19-11-23(16)21-15)10-17(24)20-12(2)3/h5-9,11-12H,4,10H2,1-3H3,(H,20,24) |
InChI Key |
UUOKKCSQDAFNAK-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC(C)C |
Origin of Product |
United States |
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